

Application Notes and Protocols for the Wet Granulation of Valsartan Disodium Tablets

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Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of **valsartan disodium** tablets using the wet granulation technique. This document is intended to guide researchers, scientists, and drug development professionals through the formulation and process development of robust **valsartan disodium** tablets.

Introduction

Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. Due to its poor aqueous solubility, the wet granulation technique is often employed to improve the flowability of the powder mixture, enhance content uniformity, and control the dissolution rate of the final tablet.^{[1][2]} This method involves the addition of a liquid binder solution to the powder blend to form granules, which are subsequently dried, milled, and compressed into tablets.

Proper formulation and control of process parameters are critical to achieving the desired tablet characteristics, such as hardness, friability, disintegration time, and dissolution profile. These notes outline various formulations and a general protocol for the wet granulation of **valsartan disodium** tablets.

Formulations for Valsartan Tablets via Wet Granulation

A variety of excipients can be used in the wet granulation of **valsartan disodium** tablets. The selection of these excipients, particularly the binder, diluent, and disintegrant, significantly influences the properties of the final tablet.[\[1\]](#) Below are examples of formulations that have been developed for valsartan tablets.

Table 1: Example Formulations of Valsartan Tablets (50 mg) Using Wet Granulation

Ingredient	Formulation 1 (mg/tablet)	Formulation 2 (mg/tablet)	Formulation 3 (mg/tablet)	Formulation 4 (mg/tablet)
Valsartan	50	50	50	50
Lactose	157.5	-	157.5	-
Dibasic Calcium Phosphate	-	157.5	-	157.5
Acacia (Binder)	5	5	-	-
PVP K-30 (Binder)	-	-	5	5
Potato Starch (Disintegrant)	37.5	37.5	-	-
Primogel (Disintegrant)	-	-	12.5	12.5
Talc	2.5	2.5	2.5	2.5
Magnesium Stearate	2.5	2.5	2.5	2.5
Total Weight	255	255	220	220

Source: Adapted from a study on the optimization of valsartan tablet formulation.[\[1\]](#)

Physical Properties of Valsartan Tablets Prepared by Wet Granulation

The physical properties of the compressed tablets are critical quality attributes that determine the stability, performance, and patient acceptability of the final product. The choice of excipients and granulation process parameters directly impacts these properties.

Table 2: Physical Properties of Various Valsartan Tablet Formulations

Formulation ID	Hardness (kg/cm ²)	Friability (%)	Disintegration Time
F1	5.0	< 1.0	15 sec
Fa	4.5	< 1.0	3 min 10 sec
Fb	5.5	< 1.0	11 sec
Fab	5.0	< 1.0	20 sec
Fc	4.5	< 1.0	4 min 28 sec
Fac	5.0	< 1.0	3 min 45 sec
Fbc	5.5	< 1.0	40 sec
Fabc	5.0	< 1.0	3 min 25 sec

Source: Data compiled from a 2³ factorial design study on valsartan tablets.[\[1\]](#)

Experimental Protocols

Wet Granulation and Tablet Compression Protocol

This protocol outlines the general steps for the preparation of **valsartan disodium** tablets using a wet granulation process.

Materials and Equipment:

- **Valsartan Disodium API**
- Selected excipients (e.g., lactose, microcrystalline cellulose, PVP K-30, croscarmellose sodium, magnesium stearate, talc)
- Granulating fluid (e.g., purified water or an organic solvent like isopropyl alcohol)

- High-shear mixer/granulator or planetary mixer
- Fluid bed dryer or tray dryer
- Milling equipment (e.g., cone mill or oscillating granulator)
- Blender (e.g., V-blender or bin blender)
- Tablet press with appropriate tooling
- Tablet testing equipment (hardness tester, friability tester, disintegration apparatus, dissolution tester)

Protocol Steps:

- Sifting: Sift the **valsartan disodium** and intragrangular excipients (diluents, disintegrants, and binder if added dry) through a suitable mesh screen to ensure particle size uniformity and remove lumps.
- Dry Mixing: Transfer the sifted materials to a high-shear mixer or planetary mixer. Mix for a predetermined time (e.g., 5-10 minutes) at a specified impeller speed to achieve a homogenous powder blend.^[3]
- Binder Preparation: If using a wet binder, prepare the binder solution by dissolving the binder (e.g., PVP K-30) in the granulating fluid.^[3]
- Wet Massing: Gradually add the binder solution to the powder blend while the mixer is running at a low speed. Continue mixing until a suitable wet mass is formed. The endpoint can be determined by the "ball test," where a portion of the mass, when squeezed in the palm, forms a ball that crumbles under moderate pressure.^[4]
- Wet Milling: Pass the wet mass through a larger mesh screen to break up large agglomerates and produce wet granules of a more uniform size.^[1]
- Drying: Dry the wet granules in a fluid bed dryer or tray dryer at a controlled temperature (e.g., 50-60°C) until the desired moisture content is reached (typically < 2%).^[3]

- Dry Milling: Mill the dried granules through a smaller mesh screen to achieve the final desired particle size distribution and to break any aggregates formed during drying.[3]
- Lubrication: Transfer the milled granules to a blender. Add the sifted extragranular excipients, such as the remaining disintegrant and glidant (e.g., talc), and blend for a short period (e.g., 5 minutes). Then, add the sifted lubricant (e.g., magnesium stearate) and blend for a final, shorter duration (e.g., 2-3 minutes) to avoid over-lubrication.[3]
- Compression: Compress the final blend into tablets using a rotary tablet press with the appropriate tooling to achieve the target tablet weight, hardness, and thickness.

Tablet Quality Control Tests

1. Hardness Test:

- Apparatus: Monsanto or Pfizer hardness tester.
- Procedure: Place a tablet diametrically between the anvils of the tester and apply pressure until the tablet fractures. Record the force required to break the tablet. Perform the test on a representative sample of tablets (e.g., n=10).

2. Friability Test:

- Apparatus: Roche friabilator.
- Procedure: Take a pre-weighed sample of tablets (typically around 6.5 g). Place them in the friabilator drum and rotate at 25 rpm for 4 minutes (100 revolutions). Remove the tablets, de-dust them, and re-weigh. Calculate the percentage of weight loss. A friability of less than 1% is generally considered acceptable.[1]

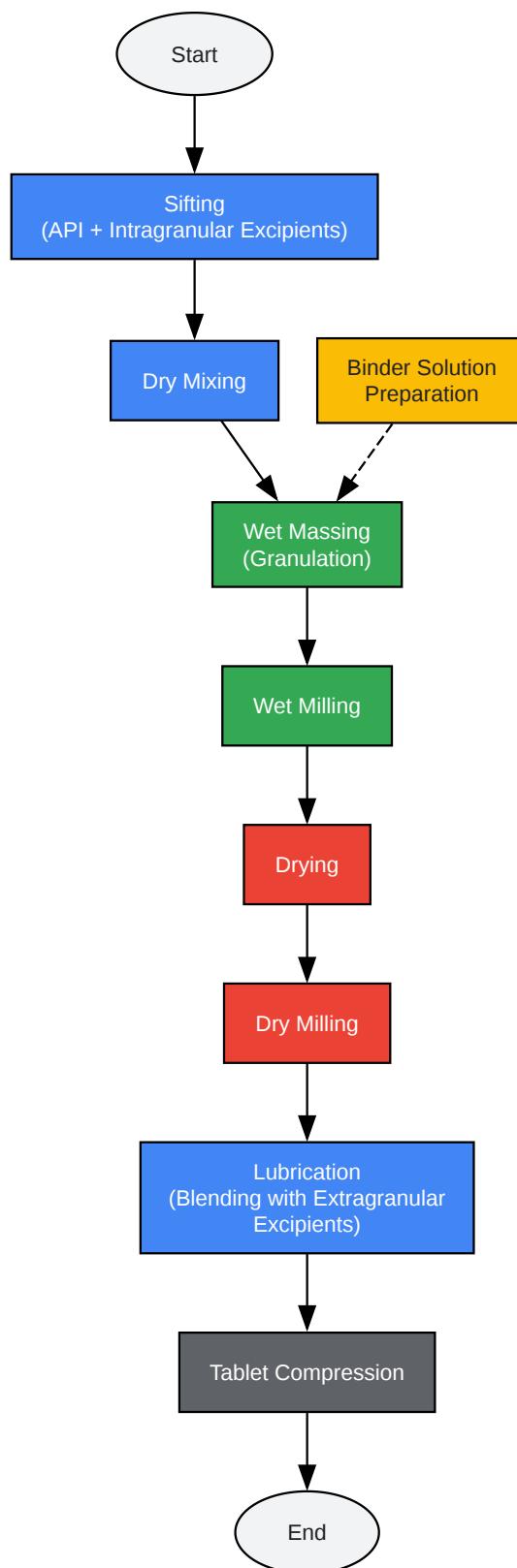
3. Disintegration Test:

- Apparatus: Disintegration test apparatus.
- Procedure: Place one tablet in each of the six tubes of the basket-rack assembly. Operate the apparatus in the specified medium (e.g., purified water or simulated gastric fluid) at $37 \pm 2^\circ\text{C}$. The disintegration time is the time taken for all tablets to disintegrate and pass through the screen.[1]

4. Dissolution Test:

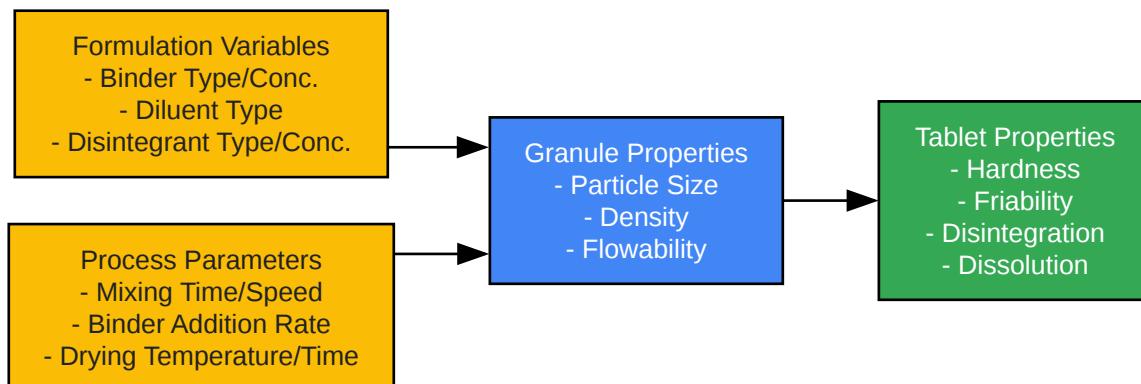
- Apparatus: USP Dissolution Apparatus 2 (Paddle).
- Procedure: Place 900 mL of the dissolution medium (e.g., phosphate buffer pH 6.8) in each vessel and allow it to equilibrate to $37 \pm 0.5^{\circ}\text{C}$. Place one tablet in each vessel. Operate the apparatus at a specified speed (e.g., 50 rpm). Withdraw samples at predetermined time intervals and analyze the drug content using a validated analytical method, such as UV-Vis spectrophotometry at 250 nm.[\[1\]](#)

Visualizations



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Caption: Workflow for the wet granulation of **valsartan disodium** tablets.



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Caption: Key factors influencing final tablet properties.

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